molecular formula C6H5BrN2O3 B13926397 2-Bromo-6-methyl-4-nitro-3-pyridinol

2-Bromo-6-methyl-4-nitro-3-pyridinol

Cat. No.: B13926397
M. Wt: 233.02 g/mol
InChI Key: UPEXYIZBUGGOJW-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitro-3-pyridinol is a multifunctional heterocyclic building block designed for advanced research and development. Its unique structure, incorporating bromo, nitro, and hydroxy substituents on a pyridine core, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules. Researchers can leverage the reactivity of the bromine and nitro groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and nucleophilic aromatic substitutions to introduce a wide range of functionalities . The presence of multiple electron-withdrawing groups can fine-tune the electronic properties of the ring system, which is critical in materials science and in the development of ligands for catalysis . This compound is closely related to pyridine derivatives studied for their biological activities, suggesting its potential application as a precursor in medicinal chemistry for creating new pharmacologically active agents . The hydroxy group at the 3-position offers a site for further derivatization, such as etherification or complexation. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

2-bromo-6-methyl-4-nitropyridin-3-ol

InChI

InChI=1S/C6H5BrN2O3/c1-3-2-4(9(11)12)5(10)6(7)8-3/h2,10H,1H3

InChI Key

UPEXYIZBUGGOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Br)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination via Diazotization-Bromination of Amino Precursors

A widely employed method for introducing bromine at position 2 of pyridine rings is the diazotization-bromination of 2-aminopyridine derivatives, adapted here for 2-amino-6-methylpyridine. This method is based on the classical Craig process with improvements:

  • Procedure : 2-amino-6-methylpyridine is reacted with hydrobromic acid (HBr) and bromine (Br2) at low temperature (-10 to -5 °C) to form a perbromide intermediate.
  • Diazotization is then carried out by adding sodium nitrite (NaNO2) in water at low temperature.
  • Finally, the reaction mixture is neutralized with sodium hydroxide (NaOH) to liberate 2-bromo-6-methylpyridine.

Reaction conditions and yields are summarized below:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination 2-amino-6-methylpyridine + HBr + Br2 -10 to -5 1.5 - Formation of perbromide intermediate
Diazotization Sodium nitrite in water -10 to -5 1.5 - Diazotization of amino group
Neutralization & Workup NaOH addition, extraction with ether 0 to RT - 95 Isolation of 2-bromo-6-methylpyridine

This method provides high yield (up to 95%) and purity, suitable for scale-up.

Bromination of Nitro-Substituted Pyridine Derivatives

For introducing bromine onto nitro-substituted pyridines, a direct bromination method can be employed:

  • Starting from 2-nitro-3-methoxypyridine (a structural analog), bromination is achieved by reacting with hydrogen bromide in an organic acid solvent (such as acetic acid, formic acid, or propionic acid).
  • The reaction is conducted at elevated temperatures (100–140 °C) for 4–7 hours.
  • Post-reaction workup involves solvent removal, filtration, pH adjustment with alkali, and crystallization of the bromo product.

Typical reaction parameters and results :

Entry Starting Material (g) Acid Solvent HBr (40%) (g) Temp (°C) Time (h) Yield (%) Purity (%) (HPLC)
1 6 Acetic acid 15.8 120 5 88 99.5
2 14 Formic acid 44.1 130 5 90.3 99.5
3 20 Propionic acid 60.4 125 6 91.0 99.4

This method is mild, controllable, and yields high purity products, making it suitable for industrial application.

Summary Table of Preparation Methods for Related Compounds

Compound Starting Material Key Reagents/Conditions Yield (%) Purity (%) Reference
2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine HBr, Br2, NaNO2, NaOH; -10 to 0 °C 95 -
2-Bromo-3-methoxypyridine 2-Nitro-3-methoxypyridine HBr (40%), acetic/formic/propionic acid; 120-130 °C 88-91 99.4-99.5
2-Nitro-5-bromopyridine 2-Amino-5-bromopyridine Peracetic acid oxidation in acetic acid, alkaline workup - -

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methyl-4-nitro-3-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-methyl-4-nitro-3-pyridinol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyridinol ring also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Brominated Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares substituent positions and functional groups among related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-Bromo-6-methyl-4-nitro-3-pyridinol Br (2), CH₃ (6), NO₂ (4), OH (3) C₆H₅BrN₂O₃ ~245.02* Not reported
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.02 Not reported
6-Amino-3-bromo-2-methylpyridine Br (3), CH₃ (2), NH₂ (6) C₆H₇BrN₂ 187.05 80–82
2-Amino-5-bromo-3-nitropyridine Br (5), NH₂ (2), NO₂ (3) C₅H₄BrN₃O₂ 218.02 208–210

*Calculated based on molecular formula.

Key Observations:
  • This likely increases solubility in polar solvents.
  • Nitro Group Influence: The nitro group at position 4 in the target compound may elevate thermal stability compared to non-nitrated analogs (e.g., 2-Bromo-3-methylpyridine) but reduce stability relative to 2-Amino-5-bromo-3-nitropyridine, where the nitro group is stabilized by an adjacent amino group .

Physicochemical and Reactivity Trends

Melting Point and Stability:
  • 2-Amino-5-bromo-3-nitropyridine exhibits a high melting point (208–210°C) due to strong intermolecular interactions (hydrogen bonding and dipole-dipole forces) from nitro and amino groups .
  • 6-Amino-3-bromo-2-methylpyridine has a lower melting point (80–82°C), attributed to reduced polarity from the methyl group .
  • The target compound’s hydroxyl and nitro groups likely result in a melting point intermediate to these analogs, though experimental confirmation is needed.
Reactivity:
  • Electrophilic Substitution : Bromine at position 2 in the target compound may deactivate the pyridine ring toward electrophilic substitution compared to unsubstituted pyridines. However, the nitro group at position 4 further directs reactivity to specific sites .

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